molecular formula C8H13ClN2 B6197687 3,4-dimethylbenzene-1,2-diamine hydrochloride CAS No. 2680528-36-1

3,4-dimethylbenzene-1,2-diamine hydrochloride

Cat. No.: B6197687
CAS No.: 2680528-36-1
M. Wt: 172.7
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of 3,4-dimethylnitrobenzene, followed by reduction to the corresponding diamine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with reagents such as iron and hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

3,4-Dimethylbenzene-1,2-diamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzene-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in drug development or enzyme studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminobenzene: Lacks the methyl groups, making it less hydrophobic.

    3,5-Dimethylbenzene-1,2-diamine: Similar structure but with different positions of the methyl groups.

    4,5-Dimethylbenzene-1,2-diamine: Another isomer with methyl groups in different positions.

Uniqueness

3,4-Dimethylbenzene-1,2-diamine hydrochloride is unique due to the specific positioning of its methyl and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2680528-36-1

Molecular Formula

C8H13ClN2

Molecular Weight

172.7

Purity

95

Origin of Product

United States

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